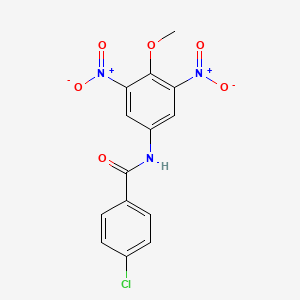![molecular formula C17H13N5O3S B4330235 (5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4330235.png)
(5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiosemicarbazides, and other heterocyclic compounds. The reaction conditions may involve:
Condensation reactions: Using aldehydes and thiosemicarbazides under acidic or basic conditions.
Cyclization reactions: Formation of the thiazolidinone ring through intramolecular cyclization.
Functional group modifications: Introduction of various substituents to enhance biological activity.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For small-scale synthesis.
Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain pure compounds.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of imine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of oxadiazole derivatives.
Reduction: May yield amine derivatives.
Substitution: May introduce various functional groups, enhancing biological activity.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of other heterocyclic compounds.
Catalysis: Potential use as catalysts in organic reactions.
Biology
Antimicrobial activity: Exhibits potential antibacterial and antifungal properties.
Antioxidant activity: May act as antioxidants, scavenging free radicals.
Medicine
Drug development: Potential use in developing new therapeutic agents for various diseases.
Anti-inflammatory activity: May exhibit anti-inflammatory properties.
Industry
Material science: Potential use in the development of new materials with specific properties.
Agriculture: May be used in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-IMINO-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor binding: Binding to specific receptors, modulating their activity.
Signal transduction pathways: Affecting various cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and biological activities.
Oxadiazoles: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Pyrroles: Heterocyclic compounds with a pyrrole ring, exhibiting various biological properties.
Properties
IUPAC Name |
(5Z)-2-imino-5-[(3-methoxyphenyl)methylidene]-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c1-24-12-6-4-5-11(9-12)10-13-16(23)22(17(18)26-13)15-14(19-25-20-15)21-7-2-3-8-21/h2-10,18H,1H3/b13-10-,18-17? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKPAFIVFNGDMU-FWPNEJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N,N',N'-tetraethyl-P-phenyl-N''-tetrazolo[5,1-a]phthalazin-6-ylphosphonimidic diamide](/img/structure/B4330157.png)
![4-AMINO-6-(4-ETHOXYPHENYL)-4'-METHYL-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE](/img/structure/B4330159.png)
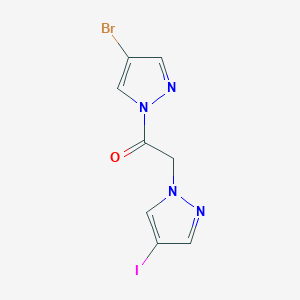
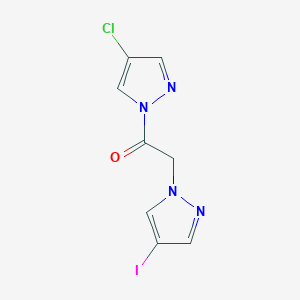
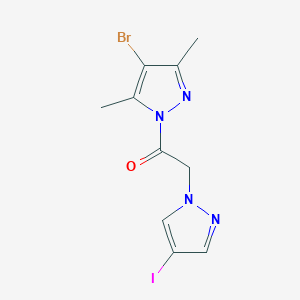
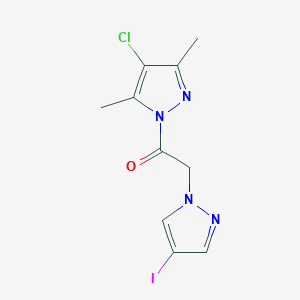
![2-CHLORO-N-[(4-CHLOROPHENYL)METHYL]-4-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE](/img/structure/B4330194.png)
![2-amino-6-(3,4-dimethoxyphenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330203.png)
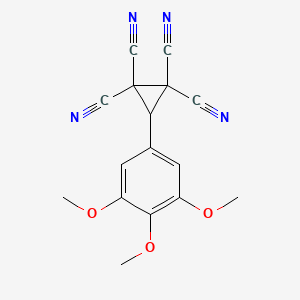
![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![5-CYANO-6-(4-FLUOROPHENYL)-2,4-DIOXO-3-AZABICYCLO[3.1.0]HEX-1-YL CYANIDE](/img/structure/B4330220.png)
![ETHYL 6-{[2-(4-CHLOROPHENYL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDO]METHYL}-4-(3-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4330255.png)
![9,10-DIMETHOXY-2-[(4-METHYLPHENYL)SULFANYL]-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE](/img/structure/B4330258.png)
